Superior Efficacy vs. Lamotrigine in Childhood Absence Epilepsy: A Head-to-Head Trial
In a pivotal double-blind, randomized controlled trial of 453 children with newly diagnosed childhood absence epilepsy, ethosuximide demonstrated significantly superior efficacy compared to lamotrigine. The primary outcome, freedom-from-failure rate at 16 weeks, showed a clear and quantifiable difference [1].
| Evidence Dimension | Freedom-from-failure rate at 16 weeks (efficacy in controlling absence seizures) |
|---|---|
| Target Compound Data | 53% |
| Comparator Or Baseline | Lamotrigine: 29% |
| Quantified Difference | 24 percentage points absolute difference (OR with ethosuximide vs. lamotrigine was 2.66) |
| Conditions | Multicenter, double-blind, randomized, controlled clinical trial (n=453) in children aged 2.5-13 years with childhood absence epilepsy. |
Why This Matters
This data definitively establishes ethosuximide's superior efficacy over lamotrigine as first-line monotherapy for absence epilepsy, guiding evidence-based clinical selection.
- [1] Glauser TA, Cnaan A, Shinnar S, et al. Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. N Engl J Med. 2010;362(9):790-9. View Source
